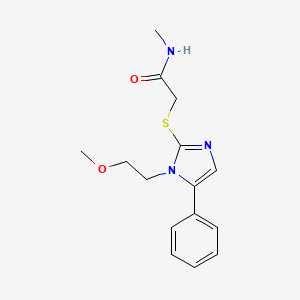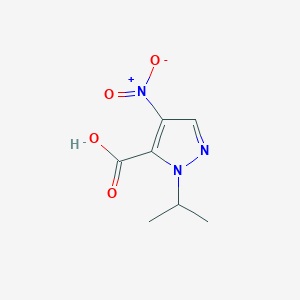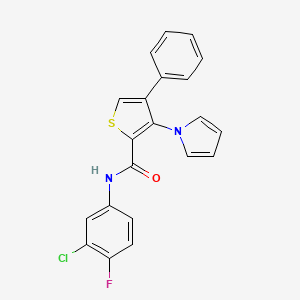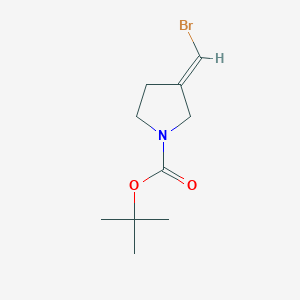
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, commonly known as TPSD, is a chemical compound that has been widely studied in the field of medicinal chemistry. TPSD is a diazepane derivative that has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Spectral Properties
The synthesis of porphyrazines with annulated diazepine rings, specifically the Mg II complex of 4-tert-butylphenyl substituted tetra(1,4-diazepino)porphyrazine, demonstrates the significance of 1,4-diazepane derivatives in chemical research. Tarakanov et al. (2011) investigated the solvent effects on the UV-Vis and 1H NMR spectral properties of this compound, noting peculiar behaviors such as dimerization influenced by intermolecular hydrogen bonding. This research contributes to the understanding of the chemical and physical properties of diazepine-based compounds in different environments (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).
Catalysis and Organic Synthesis
The introduction of novel catalysts like N-sulfonated Brönsted acidic catalysts showcases the application of diazepine derivatives in facilitating organic reactions. Goli-Jolodar, Shirini, and Seddighi (2016) explored the use of such catalysts for synthesizing polyhydroquinoline derivatives via Hantzsch condensation, highlighting the efficiency and reusability of these catalysts in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Multicomponent Synthesis
A significant application is found in the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. Banfi et al. (2007) utilized this approach for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method represents a short, efficient route to diazepane or diazocane systems, showcasing the versatility of 1,4-diazepane derivatives in complex organic syntheses (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Synthesis of Fluorinated Alkenes
In the field of synthetic chemistry, compounds like 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) have been developed as efficient fluoromethylidene synthons. Zhu, Ni, Zhao, and Hu (2010) demonstrated their use in the synthesis of monofluorinated alkenes via Julia-Kocienski olefination, highlighting the role of such diazepane derivatives in fluorine chemistry (Zhu, Ni, Zhao, & Hu, 2010).
Epoxidation Catalysis
Manganese(III) complexes with diazepane-based ligands have been studied for their catalytic ability in olefin epoxidation reactions. Sankaralingam and Palaniandavar (2014) investigated how the Lewis basicity of bisphenolate ligands affects the reactivity and selectivity in epoxidation, showing the potential of diazepane derivatives in tuning catalytic processes (Sankaralingam & Palaniandavar, 2014).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-19(2,3)16-5-7-18(8-6-16)25(22,23)21-11-4-10-20(12-13-21)17-9-14-24-15-17/h5-8,17H,4,9-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWXLBHYQGTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)
![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)



![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)
![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)

